2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile
Overview
Description
2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile is an organic compound with the molecular formula C6H9NO2 It is a derivative of acetonitrile, featuring a 1,3-dioxolane ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of biochemical assays and as a building block for bioactive molecules.
Medicine: Research into potential pharmaceutical applications includes the exploration of its derivatives as therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the 1,3-dioxolane ring provides structural stability. These interactions can influence various biochemical pathways and processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- (2-Methyl-1,3-dioxolan-2-yl)-acetic acid 3,7-dimethyl-octa-2,6-dienyl ester
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile is unique due to its combination of a nitrile group and a 1,3-dioxolane ring. This structure imparts distinct chemical reactivity and stability, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2-3-7)8-4-5-9-6/h2,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQISGVUNNLJZPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362830 | |
Record name | SBB002703 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70029-96-8 | |
Record name | SBB002703 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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